molecular formula C4HClF3NO2S2 B6202682 2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride CAS No. 1690927-87-7

2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B6202682
CAS No.: 1690927-87-7
M. Wt: 251.6
InChI Key:
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Description

2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride is a chemical compound that features a trifluoromethyl group, a thiazole ring, and a sulfonyl chloride functional group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(trifluoromethyl)thiazole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the trifluoromethyl and sulfonyl chloride groups.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed from nucleophilic substitution with amines.

    Sulfonate Esters: Formed from nucleophilic substitution with alcohols.

    Coupled Products: Complex organic molecules formed from coupling reactions.

Scientific Research Applications

2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of stable sulfonamide and sulfonate derivatives. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and reactivity. The sulfonyl chloride group acts as an electrophilic center, facilitating various substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride is unique due to the combination of the trifluoromethyl group, thiazole ring, and sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications.

Properties

CAS No.

1690927-87-7

Molecular Formula

C4HClF3NO2S2

Molecular Weight

251.6

Purity

95

Origin of Product

United States

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